N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-4-22-14-12-19-18-10(20(12)6-5-15-14)7-16-13(21)11-8(2)17-9(3)23-11/h5-6H,4,7H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOYTIKYSSFQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N=C(S3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication
Biochemical Pathways
Given its potential antibacterial activity, it may impact pathways essential for bacterial growth and survival
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized using various techniques. These techniques could potentially be used to study the pharmacokinetic properties of this compound in the future.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety and a triazolo-pyrazine core.
- Molecular Formula : C₁₄H₁₇N₇O₂
- Molecular Weight : 315.33 g/mol
- CAS Number : 2034201-25-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Ethoxy Group : Alkylation reactions using ethyl halides are employed.
- Formation of the Thiazole Moiety : The thiazole component is synthesized through condensation reactions involving appropriate precursors.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Compounds containing thiazole derivatives have shown effectiveness against various fungal strains such as Candida albicans and Cryptococcus neoformans . The presence of hydrophobic chains enhances this activity.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound 15 | C. albicans | 1.56 |
| Compound 16 | C. krusei | 6.25 |
Antibacterial Activity
The compound's potential antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria:
- Activity Against Bacteria : Studies show that derivatives similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl) exhibit moderate to good antibacterial activity .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
Antiparasitic Activity
Compounds in this category have also been tested for antiparasitic effects against protozoan parasites such as Leishmania and Trypanosoma.
The biological activity is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can also modulate receptor activity leading to altered signaling pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
Comparison with Similar Compounds
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are available in the evidence. Comparisons rely on structural analogs and substituent trends. For example, electron-withdrawing groups (e.g., nitro in ) often enhance target affinity but reduce solubility, whereas alkyl groups (e.g., ethoxy) balance lipophilicity and stability .
- Statistical Significance : emphasizes rigorous statistical validation (p ≤ 0.05) in biological assays, a standard the target compound’s future studies should adopt .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrazine core via cyclization of precursors like hydrazine derivatives with diethyl oxalate or α-haloketones under reflux in solvents such as THF or toluene .
- Step 2 : Introduction of the ethoxy group at the 8-position of the triazolopyrazine ring using nucleophilic substitution or fluoroacylation with trifluoroethyl acetate .
- Step 3 : Coupling the thiazole-5-carboxamide moiety via reductive amination or carbodiimide-mediated amide bond formation .
- Critical factors : Temperature control (e.g., 60–80°C for cyclization), solvent polarity (THF for intermediate stability), and stoichiometric ratios to minimize side products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C): Identifies proton environments and carbon frameworks, especially for distinguishing regioisomers in triazolopyrazine and thiazole rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogens (e.g., Cl, F) .
- HPLC with UV/Vis detection : Assesses purity (>95% required for biological assays) and monitors reaction progress .
- X-ray crystallography (if crystalline): Resolves ambiguities in stereochemistry or ring conformations .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Answer :
- Byproducts from incomplete cyclization : Detectable via HPLC retention time shifts. Mitigated by optimizing reaction time (e.g., 12–24 hours for triazole ring closure) .
- Residual solvents (DMF, dioxane) : Removed via vacuum drying or column chromatography with ethyl acetate/hexane gradients .
- Oxidation of thiazole sulfur : Prevented by conducting reactions under inert atmosphere (N₂/Ar) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?
- Answer :
- Catalyst selection : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for efficient amide bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require low temperatures (0–5°C) to suppress racemization .
- Stoichiometry : A 1.2:1 molar ratio of carboxamide to triazolopyrazine intermediate minimizes unreacted starting material .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track coupling completion .
Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Answer :
- Re-evaluate docking parameters : Adjust protonation states of heterocyclic nitrogen atoms (e.g., triazole) to match physiological pH .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly .
- Consider off-target effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to test SAR hypotheses .
Q. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?
- Answer :
- Blocking labile sites : Introduce electron-withdrawing groups (e.g., CF₃) at the 8-position of the triazolopyrazine to reduce oxidative metabolism .
- Isosteric replacement : Substitute the thiazole ring with oxadiazole to improve resistance to hepatic CYP450 enzymes .
- Prodrug approaches : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
Methodological Challenges and Solutions
Q. How to design analogs to probe the role of the ethoxy group in biological activity?
- Answer :
- Synthetic modifications : Replace ethoxy with smaller (methoxy) or bulkier (isopropoxy) groups to assess steric effects .
- Electron-deficient variants : Introduce fluorine atoms or nitro groups to alter electronic properties and hydrogen-bonding potential .
- Biological testing : Compare IC₅₀ values against fungal lanosterol 14α-demethylase (CYP51) to correlate substituent effects with antifungal potency .
Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?
- Answer :
- Gene knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., CYP51) in fungal strains and assess resistance .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment, highlighting pathways affected .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
